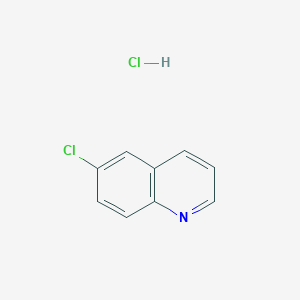
6-Chloroquinoline hydrochloride
Overview
Description
6-Chloroquinoline hydrochloride is a chemical compound with the molecular formula C9H7Cl2N . It has a molecular weight of 200.07 . It is used in laboratory settings and is not recommended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 6-chloroquinolines has been achieved via a three-component reaction of 2-aminoaryl ketones, α-methylene carbonyl compounds, and BTMA ICl4 in AcOH . This method involves the formation in situ of the chloroaminoaryl ketone using benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) as a chlorinating agent .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H6ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H . The compound has a mono-isotopic mass of 198.995560 Da .
Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a well-ventilated place and the container should be kept tightly closed . It should also be stored under inert gas .
Scientific Research Applications
Cancer Therapy Enhancement
6-Chloroquinoline hydrochloride and its analogs, such as chloroquine (CQ), show potential in enhancing cancer therapies. CQ, in particular, has been studied for its capacity to sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. The lysosomotrophic property of CQ appears significant for increasing efficacy and specificity in cancer treatments (Solomon & Lee, 2009).
Antiviral Effects
Chloroquine exhibits direct antiviral effects, inhibiting pH-dependent steps of the replication of several viruses including flaviviruses, retroviruses, and coronaviruses. Its effects against HIV replication are being tested in clinical trials. Chloroquine also has immunomodulatory effects, which could be beneficial in managing the inflammatory complications of viral diseases (Savarino et al., 2003).
Synthesis of Heterocyclic Quinones
This compound interacts with amides and thioamides to yield compounds like oxazoloquinoline and thiazoloquinoline diones. These compounds have been evaluated for their bactericidal activities, demonstrating the diverse potential applications of this compound in medicinal chemistry (Yanni, 1991).
Combination with Chemotherapeutic Drugs
Chloroquine is often used in combination with chemotherapeutic drugs and radiation in cancer treatment. It enhances the efficacy of tumor cell killing and is being studied for this purpose in multiple ongoing clinical trials. Interestingly, its sensitizing effects can occur independently of autophagy inhibition (Maycotte et al., 2012).
Repurposing in Oncology
Chloroquine and hydroxychloroquine, derivatives of this compound, are being repurposed in oncology. They sensitize tumor cells to a variety of drugs, potentiating therapeutic activity. These drugs also exhibit effects on the tumor microenvironment, including the tumor vasculature and immune system (Verbaanderd et al., 2017).
Novel Compounds and Compositions
Recent research focuses on the development of novel compounds and compositions based on the scaffold of chloroquine, demonstrating its versatile biochemical properties. These efforts explore the potential therapeutic applications of these compounds in various diseases beyond malaria (Njaria et al., 2015).
Antimicrobial Activities
Derivatives of 2-chloroquinoline have been synthesized and evaluated for their antimicrobial activities. Among these, certain compounds exhibited significant activity against various bacterial and fungal species, highlighting the antimicrobial potential of chloroquinoline derivatives (Tabassum et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Chloroquinoline hydrochloride is the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme to non-toxic hemazoin .
Mode of Action
This compound inhibits the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme within the Plasmodium species . This accumulation of toxic heme leads to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .
Pharmacokinetics
Similar compounds like chloroquine are known to be rapidly and almost completely absorbed from the gastrointestinal tract . The metabolism of chloroquine is primarily hepatic, giving rise to its main metabolite, desethylchloroquine . The elimination half-life of chloroquine is 1-2 months . These properties may give us a general idea of the pharmacokinetics of this compound, but specific studies would be needed for confirmation.
Result of Action
The primary molecular effect of this compound is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the Plasmodium species . This results in the death of the parasite. At the cellular level, this leads to the clearance of the Plasmodium infection.
Action Environment
The action of this compound, like other quinoline-based antimalarials, can be influenced by various environmental factors. For instance, the pH of the environment can impact the protonation state of the compound, which can affect its ability to cross cell membranes and reach its target . Additionally, factors such as temperature, humidity, and the presence of other substances can potentially affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
6-Chloroquinoline hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with heme polymerase, an enzyme crucial in the malaria parasite’s life cycle. By inhibiting heme polymerase, this compound prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme and ultimately killing the parasite . Additionally, this compound has shown interactions with various proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in red blood cells, this compound inhibits the malaria parasite by interfering with its digestive vacuole, leading to the accumulation of toxic substances . In other cell types, it can modulate the activity of signaling proteins, thereby affecting processes such as cell proliferation, apoptosis, and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to heme within the parasite’s digestive vacuole, preventing its detoxification and leading to the accumulation of toxic heme . This binding interaction is crucial for its antimalarial activity. Additionally, this compound can inhibit the glycosylation of ACE2 receptors, which are involved in viral entry into host cells . This inhibition can reduce the efficiency of viral infections, showcasing its potential antiviral properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to be effective in inhibiting the growth of malaria parasites without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. It is metabolized primarily in the liver, where it undergoes various biochemical transformations . These metabolic processes can affect the compound’s efficacy and toxicity, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can accumulate in acidic organelles such as lysosomes and the digestive vacuoles of parasites . This localization is crucial for its antimalarial activity, as it allows the compound to exert its effects where the parasite resides.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the digestive vacuoles of malaria parasites, where it binds to heme and prevents its detoxification . Additionally, in mammalian cells, it can localize to lysosomes and other acidic organelles, affecting their function and contributing to its therapeutic effects.
properties
IUPAC Name |
6-chloroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYRZXJQQVDKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682433 | |
| Record name | 6-Chloroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55377-25-8 | |
| Record name | 6-Chloroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




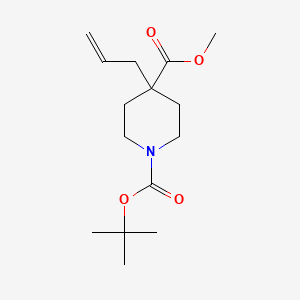
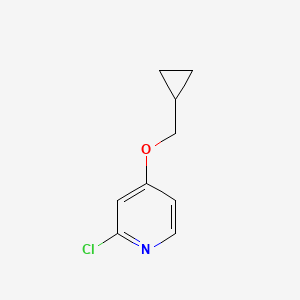
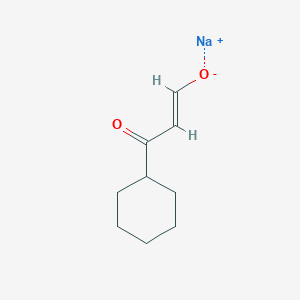
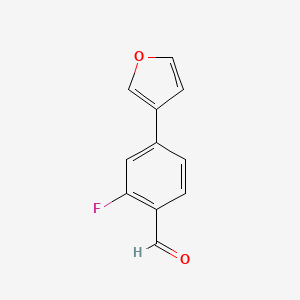
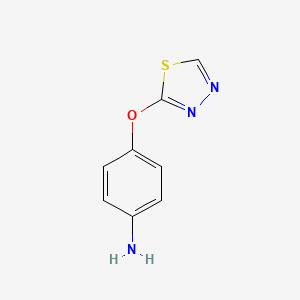

![[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine](/img/structure/B1454633.png)
![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)
![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)
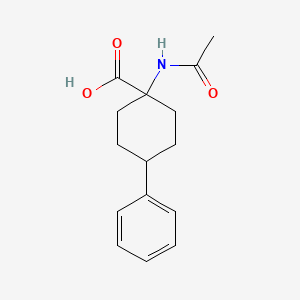
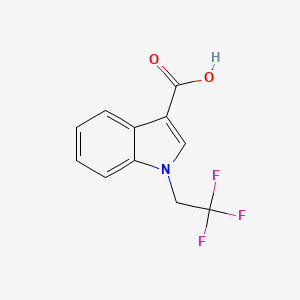
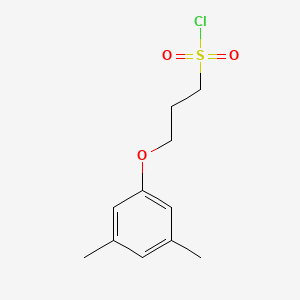
![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)